
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is a chemical compound that belongs to the class of esters. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular formula of C17H16N2O6 and a molecular weight of 344.324 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate typically involves the esterification of 4-nitrophenol with 3-(phenylmethoxycarbonylamino)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(phenylmethoxycarbonylamino)propanoic acid.
Reduction: 4-Aminophenyl 3-(phenylmethoxycarbonylamino)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and exerting therapeutic effects.
類似化合物との比較
Similar Compounds
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)butanoate: Similar structure but with an additional carbon in the alkyl chain.
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)acetate: Similar structure but with a shorter alkyl chain.
Uniqueness
(4-Nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate is unique due to its specific ester linkage and the presence of both nitro and phenylmethoxycarbonylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
3642-91-9 |
|---|---|
分子式 |
C17H16N2O6 |
分子量 |
344.32 g/mol |
IUPAC名 |
(4-nitrophenyl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H16N2O6/c20-16(25-15-8-6-14(7-9-15)19(22)23)10-11-18-17(21)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |
InChIキー |
ZVWBGQBOHVVMEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



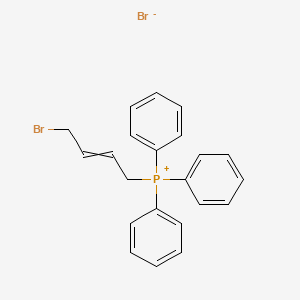
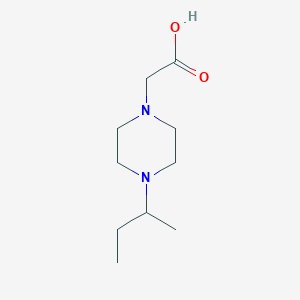
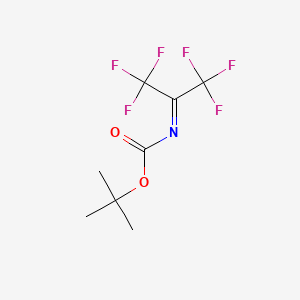
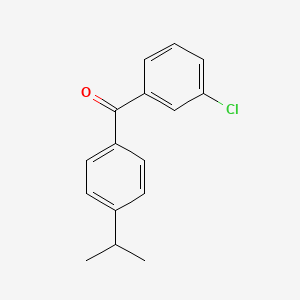


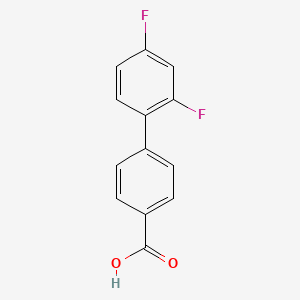
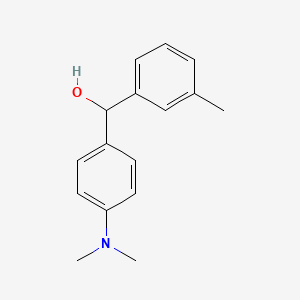
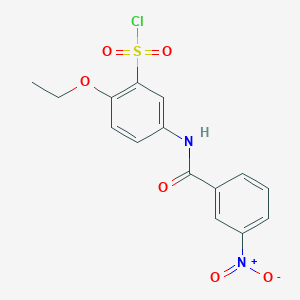
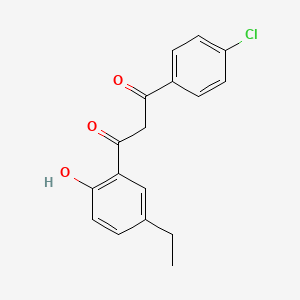
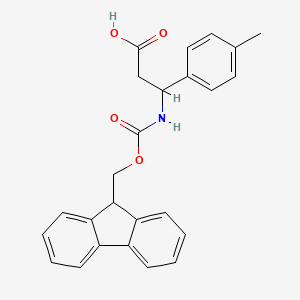
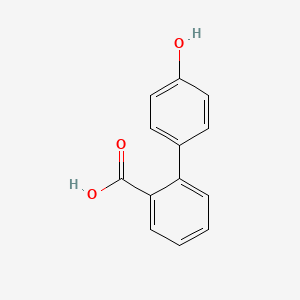
![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
